molecular formula C11H12F3N5O3 B7465824 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No. B7465824
M. Wt: 319.24 g/mol
InChI Key: AODNJJICBJFYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, also known as TFA-DTPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a purine-based compound that is commonly used as a chelating agent in various biochemical and physiological studies. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide involves the formation of stable complexes with metal ions. The compound contains a purine-based structure that has a high affinity for metal ions, particularly copper and zinc. The chelating agent binds to metal ions through its nitrogen and oxygen atoms, forming a stable complex that can be used for various biochemical and physiological studies.
Biochemical and Physiological Effects
2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has been shown to have several biochemical and physiological effects. It is commonly used to study the role of metal ions in various biological processes, such as enzyme activity, gene expression, and cellular signaling. The compound has been shown to affect the activity of various enzymes, including superoxide dismutase, which is involved in the removal of reactive oxygen species from cells. 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has also been shown to affect the expression of genes involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several advantages as a chelating agent in laboratory experiments. It has a high affinity for metal ions, which allows for the formation of stable complexes that can be used for various biochemical and physiological studies. The compound is also relatively stable and can be easily synthesized in large quantities. However, 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has some limitations, such as its inability to chelate certain metal ions, such as calcium and magnesium. It also has a relatively low binding affinity for some metal ions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the use of 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research. One potential application is in the development of new therapies for diseases that involve metal ion dysregulation, such as Alzheimer's disease and Parkinson's disease. The compound could also be used to study the role of metal ions in cancer development and progression. Additionally, new synthesis methods could be developed to produce 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide with improved properties, such as higher binding affinity for certain metal ions.
Conclusion
In conclusion, 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is a purine-based compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is commonly used as a chelating agent in various biochemical and physiological studies, and its mechanism of action has been extensively studied to understand its biochemical and physiological effects. 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has several advantages as a chelating agent in laboratory experiments, but it also has some limitations. There are several future directions for the use of 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide in scientific research, particularly in the development of new therapies for diseases that involve metal ion dysregulation.

Synthesis Methods

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is synthesized using a multi-step process that involves the reaction of 2,6-dioxopurine with 2,2,2-trifluoroethylamine, followed by the addition of acetic anhydride. The resulting compound is then purified using various techniques to obtain the final product. The synthesis method has been optimized to produce high yields of pure 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide, which is essential for its use in scientific research.

Scientific Research Applications

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide has numerous applications in scientific research, particularly in the field of biochemistry and physiology. It is commonly used as a chelating agent to bind metal ions, such as copper, zinc, and iron, to form stable complexes. These complexes can then be used to study the interaction between metal ions and proteins, enzymes, and other biomolecules. 2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide is also used to study the transport and distribution of metal ions in living organisms.

properties

IUPAC Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N5O3/c1-17-5-16-8-7(17)9(21)19(10(22)18(8)2)3-6(20)15-4-11(12,13)14/h5H,3-4H2,1-2H3,(H,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODNJJICBJFYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC(=O)NCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,7-dimethyl-2,6-dioxopurin-1-yl)-N-(2,2,2-trifluoroethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.